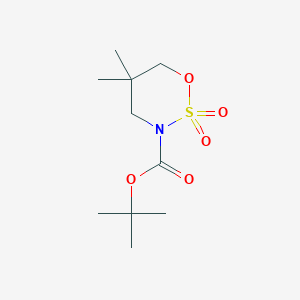

tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves multiple steps, including protection and deprotection of functional groups, as well as various reactions to introduce or modify specific moieties. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved from L-cystine in a multi-step process with an overall yield of 54% . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involved the preparation of enantiomers from L-alanine and subsequent reactions to obtain the desired compound .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex, with stereocenters and various substituents affecting the overall conformation and properties. X-ray crystallography is often used to determine the precise structure of these compounds, as seen in the study of 1,2-dioxides derived from the oxidation of trithiolanes, where the structures were confirmed by this method . The molecular structure influences the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For instance, the oxidation of trithiolanes led to the formation of 1-oxides and 1,2-dioxides, with the possibility of isomerization between different stereoisomers . Michael addition reactions are also common, as seen in the electrochemical study where the quinone derived from 4-tert-butylcatechol participated in a Michael addition with barbituric acids to form pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. These properties include solubility, melting and boiling points, and reactivity towards various reagents. The presence of tert-butyl groups can impart steric hindrance, affecting the compound's reactivity and stability. For example, the equilibrium constant and kinetic study of isomerization of 1,2-dioxides suggest a biradical mechanism, which is influenced by the steric effects of the tert-butyl groups . The electrochemical properties of tert-butylcatechol in the presence of barbituric acids were studied using cyclic voltammetry and controlled-potential coulometry, indicating the influence of the tert-butyl group on the redox behavior .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

The compound has been used in the synthesis of cyclic sulfamidates. Research highlighted its role in substitution reactions with various nucleophiles, demonstrating its utility in the synthesis of sterically hindered centers. The work sheds light on the compound's reactivity and potential as a versatile reagent in organic synthesis (Posakony & Tewson, 2002).

Reactivity and Biological Studies

The compound has also been part of studies focusing on its reactivity and biological properties. For instance, research involving substituted and spiro-annelated Perhydro-1,2,3-oxathiazine 2,2-dioxides, which are related to tert-Butyl 5,5-dimethyl-1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide, has led to the synthesis of novel structures and the study of their biological properties, like mosquito-larvicidal and antibacterial activities (Varlamov et al., 2004); (Castelino et al., 2014).

Mechanism of Action

Target of Action

This compound is used in various scientific research applications due to its versatility .

Biochemical Pathways

It is used in various scientific research applications, which suggests that it may have diverse effects on multiple biochemical pathways .

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties in certain cell lines , suggesting that this compound may also have potential antitumor activities.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 5,5-dimethyl-2,2-dioxooxathiazinane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(4,5)7-15-17(11,13)14/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXVYRHCJWZGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(S(=O)(=O)OC1)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)

![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)